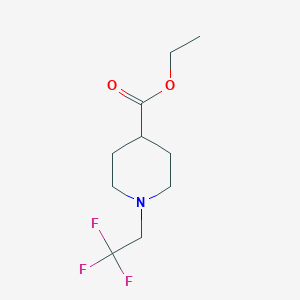

![molecular formula C23H24N2O4S B2695085 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 872200-23-2](/img/structure/B2695085.png)

8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

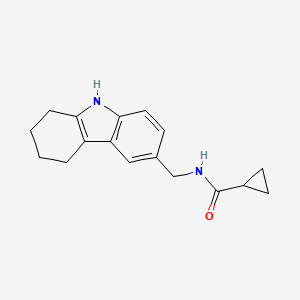

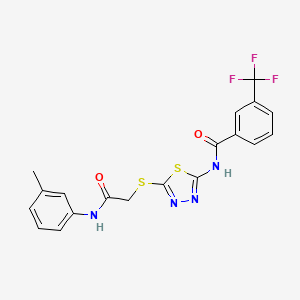

The compound “8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule with the molecular formula C23H24N2O4S . It’s part of a class of compounds known as sulfonamides, which are widely found in natural products, bioactive substances, and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds involves base-mediated coupling reactions of benzenesulfonyl azides . In these reactions, 1,2-dichloroethane (DCE) is used as a solvent and reactant, and 1,8-diazabicyclo (5.4.0) undec-7-ene is used as a strong base .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzenesulfonyl group attached to a 6-methylquinolin-4-yl group, which is further attached to a 1,4-dioxa-8-azaspiro[4.5]decane group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The β-chloroester contained in the reaction product can be easily dissociated to react with N, S, and O atoms, increasing the possibility for subsequent synthesis .Aplicaciones Científicas De Investigación

Aziridination and Cycloaddition Reactions

Compounds structurally related to the query compound have been explored for their potential in chemical synthesis, particularly in aziridination and 1,3-dipolar cycloaddition reactions. For example, research has demonstrated the use of similar compounds in synthesizing diazadispirodecanes and triazadispirododecanes as single stereoisomers through aziridination processes. These findings highlight the compound's potential in creating complex molecular architectures, showcasing its versatility in synthetic chemistry applications (حسن البار, 1997).

Thermal Cyclization and Stereochemistry

The orientation of substituents, such as the phenylsulfonyl group, plays a critical role in the thermal cyclization processes of dihydroxyketone equivalents, influencing the formation of specific stereoisomers. This aspect of research underscores the importance of stereochemical considerations in the synthesis and application of similar compounds (A. Alzérreca et al., 1990).

Structural Elucidation and Pharmacological Evaluation

Further investigations into compounds with similar structural motifs have led to structural elucidation, revealing insights into their conformational dynamics and potential pharmacological applications. Studies on benzothiazinones and spiroacetal derivatives, for example, have provided a deeper understanding of their structural properties and implications for drug development (A. Richter et al., 2022).

Molecular Imaging and Ligand Development

Compounds structurally related to the query have also found applications in molecular imaging and as ligands for receptor studies. For instance, derivatives have been developed as σ1 receptor ligands, with potential as potent tumor imaging agents. This research opens new avenues for the use of these compounds in diagnostic and therapeutic applications (Fang Xie et al., 2015).

Propiedades

IUPAC Name |

8-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)28-13-14-29-23)21(16-24-20)30(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJCSFQHPYNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

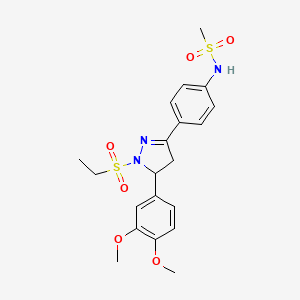

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

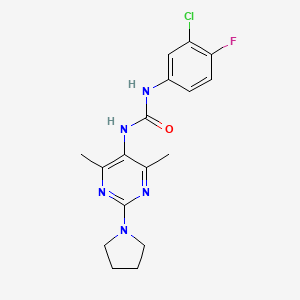

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

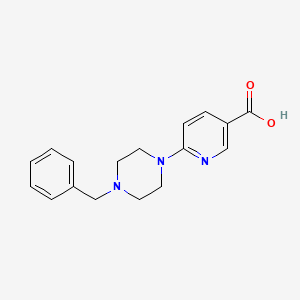

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)